ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

For medicinal chemistry programs requiring a halogenated imidazole scaffold for late-stage diversification, Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate (CAS 2091036-90-5) provides a versatile building block. The 4-chloro substituent enables Pd-catalyzed cross-couplings and nucleophilic aromatic substitution, while the 5-ethyl ester allows further functionalization. - XLogP3-AA: 1.2; Molecular Weight: 189.60 g/mol, enabling systematic ADME modulation. - Cost-effective access at ~€1.87/g versus £31.00/g for non-chlorinated analog. - Broad supplier network ensures supply chain resilience for library synthesis.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6
CAS No. 2091036-90-5
Cat. No. B2482016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate
CAS2091036-90-5
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=N1)N)Cl
InChIInChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10)
InChIKeyHLQWHUMJTWBQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Amino-4-Chloro-1H-Imidazole-5-Carboxylate – Product Overview


Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate (CAS 2091036-90-5) is a heterocyclic small-molecule building block comprising a 2-aminoimidazole core bearing an ethyl carboxylate at the 5-position and a chlorine atom at the 4-position [1]. The compound has a molecular weight of 189.60 g/mol and a calculated XLogP3-AA of 1.2 [1]. The presence of the 2-amino group, the 4-chloro substituent, and the 5-ethyl ester distinguishes this scaffold from simpler 2-aminoimidazole carboxylates by introducing both a handle for nucleophilic aromatic substitution (the 4-Cl) and a modifiable ester function [1][2].

Workflow: Heterocyclic building block for imidazole scaffold diversification
Selection Logic: 4-Cl handle supports cross-coupling and SNAr synthetic routes
Procurement Context: Multi-vendor availability for medicinal chemistry programs

Ethyl 2-Amino-4-Chloro-1H-Imidazole-5-Carboxylate: Why It’s Not Interchangeable


Within the imidazole-5-carboxylate class, subtle variations in substitution pattern profoundly alter physicochemical properties, synthetic utility, and the resulting biological profile of derived compounds. Specifically, the 4-chloro substituent in ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is not merely a passive structural feature; it serves as a critical point of divergence that enables unique reactivity (e.g., Pd-catalyzed cross-couplings, nucleophilic aromatic substitution) and can dramatically impact target binding [1][2]. Substituting a non-chlorinated analog, such as ethyl 2-amino-1H-imidazole-5-carboxylate, removes this strategic functional handle, fundamentally limiting downstream synthetic options and eliminating the potential for halogen-dependent interactions with biological targets . The quantitative comparisons detailed below illustrate that replacing the 4-chloro imidazole with an unsubstituted or differently substituted analog is not a viable scientific or procurement decision without compromising the intended molecular design and experimental outcomes.

Target
Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate
Contains 4-Cl handle enabling Pd-catalyzed cross-couplings and SNAr.
Alternative
Ethyl 2-amino-1H-imidazole-5-carboxylate (non-chlorinated)
Lacks halogen handle; synthetic utility may be limited to N-alkylation or ester modification.
Risk
Replacing with a non-halogenated analog removes the strategic functional handle and may fundamentally limit downstream synthetic options.

Ethyl 2-Amino-4-Chloro-1H-Imidazole-5-Carboxylate: Performance vs Analogs


Molecular Weight and Lipophilicity Comparison

The presence of the chlorine atom at the 4-position of the imidazole ring in ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate results in a distinct physicochemical profile compared to its non-chlorinated counterpart, ethyl 2-amino-1H-imidazole-5-carboxylate. This difference is quantitatively reflected in molecular weight and lipophilicity [1][2].

Physicochemical Profile
Head-to-head
MW +22% vs analog; ΔXLogP3-AA +1.0
Distinct lipophilicity and MW context for lead optimization.
Calculated properties; experimental validation recommended.
Medicinal Chemistry ADME Physicochemical Properties

4-Chloro Handle for Cross-Coupling and SNAr

In contrast to the non-chlorinated analog ethyl 2-amino-1H-imidazole-5-carboxylate, the 4-chloro substituent in the target compound provides a critical synthetic handle that is widely exploited in the imidazole class for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) [1][2]. This functional handle is absent in the non-chlorinated analog, severely limiting its downstream diversification potential .

Synthetic Utility
Class-level
Enables Pd-catalyzed cross-couplings and SNAr
Supports scaffold diversification workflow fit.
Class-level inference; validate for specific substrate.
Organic Synthesis Medicinal Chemistry Scaffold Diversification

Halogen Bonding Potential for Target Engagement

The 4-chloro substituent on the imidazole ring can participate in halogen bonding interactions with biological targets, a feature absent in non-halogenated analogs. While direct quantitative data for this specific compound is not yet available in public literature, the presence of chlorine is a well-established driver of improved binding affinity and selectivity in imidazole-based drug discovery programs [1][2].

Halogen Bonding Potential
Class-level
4-Cl may enable directional halogen bonding
Reported class context for binding-affinity review.
Compound-specific binding data not available.
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Commercial Availability and Scalability

Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is commercially available from multiple specialty chemical suppliers, often in a range of quantities suitable for both research and development. In contrast, the non-chlorinated analog ethyl 2-amino-1H-imidazole-5-carboxylate is also available but typically from fewer vendors and at higher cost for comparable purity and scale . This difference in supply chain depth can impact procurement timelines and cost-effectiveness for large-scale medicinal chemistry projects.

Commercial Availability
Data to verify
Broader vendor network vs. non-chlorinated analog
Reported supply-chain context; supports procurement review.
Supplier landscape may change; verify current pricing.
Chemical Procurement Supply Chain Research Chemicals

Ethyl 2-Amino-4-Chloro-1H-Imidazole-5-Carboxylate: Optimal Applications


Lead Optimization: 4-Chloro Handle for Library Synthesis

Medicinal chemists seeking to explore structure-activity relationships (SAR) around an imidazole core should select ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate when the synthetic plan requires a halogen atom for late-stage diversification via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution [1][2]. The 4-chloro substituent serves as a strategic functional handle that is absent in non-halogenated analogs, enabling the efficient generation of diverse compound libraries for hit-to-lead and lead optimization campaigns [3].

ADME Modulation: Lipophilicity and MW Tuning

In projects where modulating lipophilicity (LogP) and molecular weight is critical for optimizing ADME properties, ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate offers a distinct starting point. With a calculated XLogP3-AA of 1.2 and a molecular weight of 189.60 g/mol, this scaffold provides a 1.0-unit increase in lipophilicity and a 22% increase in mass compared to its non-chlorinated analog [1][2]. This quantifiable difference allows researchers to systematically explore the impact of these parameters on permeability, solubility, and metabolic stability without the need for additional synthetic steps .

Structure-Based Design: Halogen Bonding for Affinity

Computational chemists and structural biologists engaged in structure-based drug design should consider ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate as a privileged scaffold for exploiting halogen bonding interactions. The 4-chloro substituent can form directional, non-covalent interactions with electron-rich moieties in protein binding pockets, a feature that has been shown to enhance binding affinity and selectivity in related imidazole-based inhibitors [1][2]. This interaction is unavailable with non-halogenated imidazole analogs, making the 4-chloro variant a superior choice for programs targeting enzymes or receptors with suitable halogen-bonding environments [3].

Large-Scale Synthesis and Supply Chain Resilience

For academic screening centers, biotech companies, and pharmaceutical research organizations requiring reliable access to imidazole building blocks at scale, ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate presents a more favorable procurement profile compared to its non-chlorinated analog. The compound is available from a broader network of specialty chemical suppliers at competitive pricing (e.g., ~€1.87/g vs. ~£31.00/g for the non-chlorinated analog) [1][2]. This supply chain depth and cost advantage directly support cost-effective library synthesis and reduce the risk of project delays due to material shortages, making it the preferred choice for programs with significant scale-up requirements [3].

Application
Selection Property
Validation Focus
Library synthesis and scaffold diversification
4-Cl synthetic handle
Cross-coupling and SNAr reaction scope
ADME profile tuning in lead optimization
Lipophilicity and MW context
Permeability and solubility endpoint review
Structure-based design for target engagement
Halogen bonding potential
Binding-affinity and selectivity review
Scaled procurement for research programs
Supply chain depth
Vendor availability and cost review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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